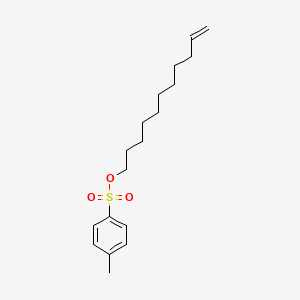
undec-10-en-1-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
undec-10-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is derived from undecenyl alcohol and p-toluenesulfonic acid. This compound is known for its utility in various organic synthesis processes due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 10-undecen-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
10-undecen-1-ol+p-toluenesulfonyl chloride→10-Undecenyl p-toluenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
undec-10-en-1-yl 4-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This is the most common reaction, where the sulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Oxidation: The double bond in the undecenyl chain can be oxidized to form epoxides or diols.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces ethers, thioethers, or amines depending on the nucleophile.
Oxidation: Yields epoxides or diols.
Reduction: Forms sulfonamides.
Scientific Research Applications
undec-10-en-1-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of polymers and surfactants.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavors.
Mechanism of Action
The mechanism of action of undec-10-en-1-yl 4-methylbenzene-1-sulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. In biological systems, it can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic Acid: A strong organic acid used in similar nucleophilic substitution reactions.
Methyl p-toluenesulfonate: A smaller analog used in methylation reactions.
Ethyl p-toluenesulfonate: Used in ethylation reactions.
Uniqueness
undec-10-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its long aliphatic chain with a terminal double bond, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and materials that require specific structural features.
Properties
Molecular Formula |
C18H28O3S |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
undec-10-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28O3S/c1-3-4-5-6-7-8-9-10-11-16-21-22(19,20)18-14-12-17(2)13-15-18/h3,12-15H,1,4-11,16H2,2H3 |
InChI Key |
XIWBEXJOIRMPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













